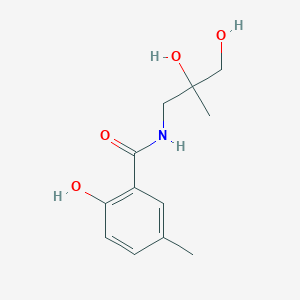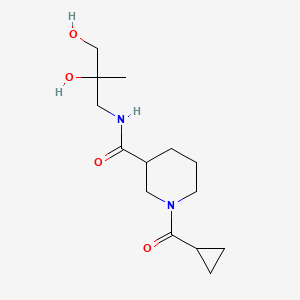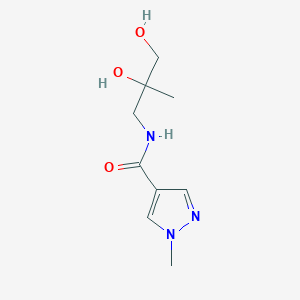
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid, also known as Homocysteine thiolactone, is a cyclic thioester of homocysteine. It is synthesized through the reaction of homocysteine with carbonyldiimidazole. Homocysteine thiolactone is an important intermediate in the synthesis of peptides and proteins. It has been used in scientific research to study the mechanism of action of certain enzymes and to investigate the biochemical and physiological effects of homocysteine.
Mechanism of Action
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone inhibits the enzyme methionyl-tRNA synthetase by binding to its active site. This prevents the attachment of methionine to tRNA, leading to a decrease in protein synthesis. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has also been shown to react with proteins, forming adducts that can alter their structure and function.
Biochemical and Physiological Effects:
Elevated levels of homocysteine in the blood have been associated with an increased risk of cardiovascular disease, stroke, and other health problems. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been used to study the effects of homocysteine on the structure and function of proteins, as well as its role in the development of these health problems. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been shown to react with proteins, forming adducts that can alter their structure and function.
Advantages and Limitations for Lab Experiments
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone is a useful tool for studying the mechanism of action of certain enzymes and investigating the biochemical and physiological effects of homocysteine. However, it has limitations in terms of its stability and reactivity. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone is prone to hydrolysis, which can lead to the formation of homocysteine and other byproducts. It is also highly reactive and can form adducts with proteins, which can complicate the interpretation of experimental results.
Future Directions
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has potential applications in the development of new drugs and therapies for cardiovascular disease and other health problems associated with elevated levels of homocysteine. Future research could focus on developing more stable and reactive analogs of homocysteine thiolactone, as well as investigating its interactions with other proteins and enzymes. Additionally, research could explore the use of homocysteine thiolactone as a tool for studying the effects of other thioesters and related compounds on protein structure and function.
Synthesis Methods
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone is synthesized through the reaction of homocysteine with carbonyldiimidazole. In this reaction, carbonyldiimidazole acts as a coupling agent, activating the carboxylic acid group of homocysteine and facilitating the formation of the thiolactone ring. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is followed by purification of the product through column chromatography.
Scientific Research Applications
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been used in scientific research to study the mechanism of action of certain enzymes, including the enzyme methionyl-tRNA synthetase. This enzyme is responsible for attaching the amino acid methionine to its corresponding tRNA molecule during protein synthesis. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been shown to inhibit this enzyme, providing insight into its mechanism of action.
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has also been used to investigate the biochemical and physiological effects of homocysteine. Elevated levels of homocysteine in the blood have been associated with an increased risk of cardiovascular disease, stroke, and other health problems. 2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid thiolactone has been used to study the effects of homocysteine on the structure and function of proteins, as well as its role in the development of these health problems.
properties
IUPAC Name |
2-hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(15,9(13)14)6-11-8(12)7-4-2-3-5-16-7/h7,15H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWYXWSKKTCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCO1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-3-(oxane-2-carbonylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)




![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)